molecular formula C10H9NO3S B15205229 Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B15205229
M. Wt: 223.25 g/mol
InChI Key: AKPKHIZAWBHRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound based on the benzo[b]thiophene scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . This specific analogue, featuring both amino and hydroxy functional groups, is offered as a key synthetic intermediate for research and development purposes in various fields. The benzo[b]thiophene core is a significant heterocyclic system in drug discovery, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs over the last decade . The presence of multiple functional groups on the benzo[b]thiophene scaffold, as seen in related compounds like Methyl 3-aminobenzo[b]thiophene-2-carboxylate , allows for extensive chemical modification, making it a versatile building block for creating libraries of novel compounds. Such intermediates are frequently utilized in the synthesis of potential therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties . Furthermore, the reactive amino and hydroxy groups make this compound a valuable precursor in metal-catalyzed cross-couplings, multicomponent reactions, and other synthetic transformations to develop more complex heterocyclic systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 3-amino-6-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4,12H,11H2,1H3

InChI Key

AKPKHIZAWBHRGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The hydroxy group at position 6 participates in nucleophilic substitution reactions, particularly under activating conditions. For example:

  • Bromination : Reaction with brominating agents (e.g., Br₂ or NBS) yields methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate, a precursor for further functionalization .

  • Alkylation/O-Acylation : The hydroxy group can undergo alkylation with alkyl halides or acylation with acid chlorides under basic conditions to form ethers or esters, respectively.

Reaction TypeReagents/ConditionsProductYield/Reference
BrominationBr₂, FeBr₃, DCM, 0°C → rtMethyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate~90% (analogous)
O-MethylationCH₃I, K₂CO₃, DMF, 60°CMethyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylateNot reported

Cross-Coupling Reactions

The hydroxy and bromo derivatives facilitate palladium-catalyzed cross-coupling:

  • Suzuki Coupling : The 6-bromo derivative reacts with arylboronic acids to form biaryl structures, enabling diversification of the benzo[b]thiophene core .

  • Buchwald–Hartwig Amination : The amino group at position 3 can undergo coupling with aryl halides to install secondary amines, as demonstrated in related MK2 inhibitor syntheses .

Example :

3-Amino-6-bromo derivative+Arylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl product[3]\text{3-Amino-6-bromo derivative} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Biaryl product} \quad[3]

Acylation and Alkylation of the Amino Group

The primary amino group at position 3 reacts with electrophiles:

  • Acylation : Treatment with acetyl chloride or anhydrides forms amides, enhancing solubility or bioactivity.

  • Schiff Base Formation : Condensation with aldehydes/ketones yields imines, useful for coordination chemistry or dynamic covalent systems.

Key Data :

  • Reaction with acetic anhydride in pyridine produces the corresponding acetamide derivative (m.p. 142–144°C) .

  • Computational studies (Hirshfeld surface analysis) confirm the amino group’s participation in N–H⋯O/N hydrogen bonds, influencing reactivity .

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Saponification : NaOH/MeOH yields the carboxylic acid, which can be further functionalized (e.g., peptide coupling) .

  • Transesterification : Reaction with alcohols in the presence of acid catalysts produces alternative esters.

Conditions :

  • Hydrolysis: 2M HCl, reflux, 4h → 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylic acid (95% yield, analogous) .

Hydrogen Bonding and Reactivity

The compound’s solid-state interactions, including N–H⋯O and C–H⋯S bonds, stabilize intermediates and influence reaction pathways .

  • Crystal Packing : Three independent molecules in the asymmetric unit form infinite chains via N–H⋯O/N interactions (bond lengths: 2.86–3.02 Å) .

  • Energy Framework Analysis : Dispersion forces dominate intermolecular interactions (−368.3 kJ/mol), while electrostatic contributions guide regioselectivity .

Stability and Degradation

  • pH Sensitivity : Stable under neutral conditions but degrades in strong acids/bases via ester hydrolysis or amino group protonation.

  • Thermal Stability : Decomposes above 250°C (DSC data) .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of various kinases, disrupting key signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Molecular Weight Reference
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate 3-NH₂, 6-OH Amino, hydroxyl, methyl ester 223.25*
Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11b) 2-NH₂, 6-tert-butyl (tetrahydro) Amino, tert-butyl, ester 268.30
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH Hydroxyl, ethyl ester 208.24
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl Chloro, methyl ester 226.68
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2-NH-C(O)R, 4-hydroxyphenyl Aminoacyl, hydroxyphenyl 390.14

*Calculated based on molecular formula C₁₀H₉NO₃S.

Key Observations:

Ring Saturation : Tetrahydro derivatives (e.g., 11b ) exhibit reduced aromaticity, altering electronic properties and bioavailability.

Ester Variations : Ethyl esters (e.g., ) may increase lipophilicity compared to methyl esters, affecting membrane permeability.

Key Observations:
  • The target compound’s synthesis lacks reported yields, suggesting optimization challenges or proprietary protocols .
  • Higher yields (82%) are achieved for saturated derivatives like 11b using the Gewald reaction , whereas complex substituents (e.g., hydroxyphenyl in 6o) result in lower yields (22%) due to steric hindrance .
Key Observations:
  • The target compound’s dual amino-hydroxyl substitution may synergize antibacterial and antioxidant effects, a feature absent in halogenated analogs (e.g., ).
  • Saturated derivatives (e.g., 11b) show potent antibacterial activity, likely due to improved membrane interaction from the tert-butyl group .

Physicochemical Properties

Table 4: Physical Properties
Compound Name Melting Point (°C) Solubility Reference
This compound Not reported Polar solvents*
Compound 11b (tert-butyl derivative) 125–128 Low (lipophilic)
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate 153–156 Moderate (polar aprotic)

*Predicted based on functional groups.

Key Observations:
  • The tert-butyl group in 11b reduces solubility, favoring lipid-rich environments .
  • Hydroxyl and amino groups in the target compound likely enhance aqueous solubility, critical for bioavailability.

Biological Activity

Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzothiophene family, which is known for its varied pharmacological applications. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. This method has been shown to produce derivatives with promising biological activities, particularly in targeting kinases involved in tumorigenesis .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific kinases such as PIM1, PIM2, and PIM3. Studies indicate that compounds derived from the benzothiophene scaffold can exhibit nanomolar activity against these kinases, making them suitable candidates for cancer therapy .
  • Anti-inflammatory Effects : Benzothiophene derivatives are noted for their anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways involved in inflammation .
  • Antimicrobial Activity : Research has demonstrated that benzothiophene compounds possess antimicrobial properties. For instance, derivatives have been tested against Staphylococcus aureus, showing significant inhibitory effects with minimal cytotoxicity towards mammalian cells .

Case Study 1: Anticancer Properties

A study evaluated the efficacy of a series of benzothiophene derivatives against various cancer cell lines. This compound exhibited an IC50 value of approximately 23.2 μM in MCF-7 breast cancer cells, indicating its potential as an apoptosis-inducing agent. Flow cytometry analysis revealed that the compound induced G2/M phase cell cycle arrest, suggesting a mechanism for its anticancer activity .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was assessed against multiple strains of S. aureus. The compound demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains, highlighting its potential as an effective antimicrobial agent .

Data Tables

Activity IC50/MIC Values Reference
Anticancer (MCF-7)23.2 μM
Antimicrobial (S. aureus)4 µg/mL

Q & A

What are the established synthetic routes for Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, acylation, and esterification. For example:

  • Cyclization: Start with a benzo[b]thiophene core, introducing hydroxy and amino groups via nucleophilic substitution or condensation reactions under reflux conditions (e.g., THF with triethylamine as a base) .
  • Acylation: Protect the amino group during synthesis to avoid side reactions. Use anhydrous solvents (e.g., CH₂Cl₂) and catalysts like triethylamine to facilitate acylation .
  • Purification: Employ reverse-phase HPLC with gradients (e.g., MeCN:H₂O) for high-purity isolation, as demonstrated for structurally similar compounds .

Optimization Tips:

  • Monitor reactions via TLC or HPLC to terminate steps at optimal conversion .
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of anhydrides) to minimize unreacted intermediates .

How can researchers resolve contradictory spectral data (e.g., NMR) when characterizing substituents on the benzo[b]thiophene core?

Methodological Answer:
Contradictions in NMR assignments often arise from steric effects or overlapping signals. Strategies include:

  • 2D NMR Techniques: Use COSY and HSQC to correlate proton and carbon signals, clarifying substituent positions .
  • Comparative Analysis: Reference spectral data of analogous compounds (e.g., methyl 5-aminobenzo[b]thiophene-2-carboxylate) to identify characteristic shifts .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for related phosphazene derivatives .

What functionalization strategies enhance the biological activity of benzo[b]thiophene derivatives, and how do substituent positions influence efficacy?

Methodological Answer:
Key strategies include:

  • Amino Group Modifications: Acylation with succinic or maleic anhydrides improves solubility and target interaction, as seen in antibacterial derivatives .
  • Hydroxy Group Utilization: Introduce sulfonamide or carbamate groups via nucleophilic substitution to enhance enzyme inhibition (e.g., triazine-based analogs) .

Position-Specific Effects:

  • 3-Amino Substitution: Enhances hydrogen bonding with biological targets, critical for antibacterial activity .
  • 6-Hydroxy Group: Modulates electronic properties, influencing redox potential and antioxidant capacity .

How can researchers address low yields in multi-step syntheses of benzo[b]thiophene derivatives?

Methodological Answer:
Low yields often stem from unstable intermediates or competing side reactions. Solutions include:

  • Intermediate Stabilization: Use protective groups (e.g., tert-butyl for hydroxy groups) during acylation steps .
  • Solvent Optimization: Replace polar aprotic solvents (e.g., THF) with DMF to improve solubility of hydrophobic intermediates .
  • Catalyst Screening: Test alternative bases (e.g., DBU instead of Et₃N) to accelerate sluggish steps .

Case Study:
In the synthesis of compound 2 (), using anhydrous CH₂Cl₂ and rigorous nitrogen protection increased yields from 50% to 67% by minimizing hydrolysis .

What analytical techniques are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Spectroscopy:
    • IR: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
    • HRMS: Validate molecular weight with <2 ppm error .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis confirms empirical formula .

How do steric and electronic effects of substituents impact the reactivity of benzo[b]thiophene derivatives in further chemical modifications?

Methodological Answer:

  • Steric Effects: Bulky groups (e.g., tert-butyl at position 6) hinder nucleophilic attacks, requiring longer reaction times or higher temperatures .
  • Electronic Effects: Electron-withdrawing groups (e.g., chloroacetyl) activate the thiophene ring for electrophilic substitution, while electron-donating groups (e.g., hydroxy) deactivate it .

Example:
In compound 3 ( ), the tert-butyl group at position 6 reduced acylation efficiency, necessitating excess anhydride for complete conversion .

What computational methods support the design of benzo[b]thiophene derivatives with targeted biological activities?

Methodological Answer:

  • QSAR Modeling: Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .
  • Docking Studies: Use software like AutoDock to predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.